molecular formula C8H13Br B168782 2-(Bromomethyl)bicyclo[2.2.1]heptane CAS No. 16002-27-0

2-(Bromomethyl)bicyclo[2.2.1]heptane

Cat. No.: B168782
CAS No.: 16002-27-0
M. Wt: 189.09 g/mol
InChI Key: CKZCOAFUOGZKIA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)bicyclo[2.2.1]heptane is a brominated derivative of the bicyclo[2.2.1]heptane (norbornane) scaffold, a structurally rigid bicyclic system widely utilized in organic synthesis and drug discovery. Its molecular formula is C₈H₁₃Br, with an average mass of 189.096 g/mol and a monoisotopic mass of 188.020063 g/mol . The compound’s CAS registry number is 16002-27-0, and its ChemSpider ID is 14503419. The bicyclo[2.2.1]heptane framework is notable for its presence in bioactive natural products (e.g., camphor, santalols) and synthetic drug candidates (e.g., LMV-601, AMG 221) . The bromomethyl substituent at the 2-position enhances its utility as a reactive intermediate in alkylation and cross-coupling reactions.

Properties

IUPAC Name

2-(bromomethyl)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZCOAFUOGZKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55932-58-6
Record name 2-(bromomethyl)bicyclo[2.2.1]heptane
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Scientific Research Applications

Organic Synthesis

  • Intermediate in Chemical Reactions:
    • Serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and specialty chemicals.
  • Reactivity Profile:
    • The bromomethyl group allows for nucleophilic substitution reactions with amines, thiols, and other nucleophiles, facilitating the formation of diverse derivatives.

Medicinal Chemistry

  • Drug Development:
    • Investigated for its potential as a building block in pharmaceuticals, particularly in the design of alkylating agents that can modify nucleophilic sites on biomolecules.
  • Biological Activity:
    • Exhibits significant reactivity towards DNA and proteins, making it useful in studying biological pathways and interactions.

Polymer Chemistry

  • Polymer Additives:
    • Utilized in the synthesis of polymers where its unique structure contributes to the properties of the final product.

Case Study 1: Alkylation Reactions

Research has demonstrated that 2-(Bromomethyl)bicyclo[2.2.1]heptane can effectively alkylate various nucleophiles, leading to the formation of stable covalent bonds. This property is particularly valuable in medicinal chemistry for modifying drug candidates to enhance their efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 2-(Bromomethyl)bicyclo[2.2.1]heptane are influenced by its substituents. Below is a systematic comparison with structurally related bicyclo[2.2.1]heptane derivatives:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₈H₁₃Br 189.096 Bromomethyl Alkylation agent, synthetic intermediate
2-Bromo-3-(bromodifluoromethyl)bicyclo[2.2.1]heptane C₈H₁₁Br₂F₂ 309.89 Bromo, bromodifluoromethyl High reactivity in radical reactions
2-(4-Bromophenyl)bicyclo[2.2.1]heptane C₁₃H₁₅Br 251.16 4-Bromophenyl Potential aryl halide coupling partner
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane C₁₁H₁₇Br 229.16 Bromomethyl-cyclopropyl Strain-enhanced reactivity
2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane C₁₀H₁₇Br 217.15 Bromo, 1,7,7-trimethyl Steric hindrance impacts substitution
2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane C₉H₁₂F₂ 158.19 Difluorovinyl Electrophilic fluorinated building block
2-Chlorobicyclo[2.2.1]heptane C₇H₁₁Cl 130.62 Chloro Less reactive than bromo analogs

Reactivity and Functional Group Analysis

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability make this compound a superior leaving group compared to chlorine analogs (e.g., 2-chlorobicyclo[2.2.1]heptane), enhancing its utility in nucleophilic substitutions .
  • Fluorinated Derivatives : The difluorovinyl group in 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane introduces strong electronegativity, favoring applications in agrochemicals or fluoropolymer synthesis .
  • Aromatic vs. Aliphatic Substituents : The 4-bromophenyl group in 2-(4-Bromophenyl)bicyclo[2.2.1]heptane enables participation in Suzuki-Miyaura cross-coupling reactions, unlike aliphatic bromomethyl derivatives .

Preparation Methods

Isomerization to Position-Specific Derivatives

The 5,6-dimethylbicyclo[2.2.1]hept-2-ene undergoes acid-catalyzed isomerization to yield 2-methylene-3-methylbicyclo[2.2.1]heptane. This step is critical for positioning the methyl group at the 3-position, enabling subsequent bromination at the 2-methylene site.

StepReactionConditionsCatalystYield (%)
1Diels-Alder150°C, 12hNone65–70
2Isomerization80°C, H₂SO₄Acidic resin85–90

Bromination Strategies for Methyl Group Functionalization

Radical Bromination Using N-Bromosuccinimide (NBS)

The methyl group at the 2-position undergoes radical bromination with NBS under UV light or radical initiators (e.g., AIBN). This method selectively targets the methylene carbon, producing 2-(bromomethyl)bicyclo[2.2.1]heptane with minimal byproducts.

Reaction Conditions :

  • Solvent: CCl₄ or cyclohexane

  • Temperature: 60–80°C

  • Initiation: UV light (λ = 300–400 nm) or AIBN (1 mol%)

  • Yield: 70–75% (isolated)

Electrophilic Bromination with Molecular Bromine

Direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is less selective but scalable for industrial applications. The reaction proceeds via electrophilic substitution, requiring careful control of stoichiometry to avoid over-bromination.

Optimized Parameters :

  • Molar ratio (Substrate:Br₂): 1:1.2

  • Catalyst: FeBr₃ (5 mol%)

  • Temperature: 0–5°C (to suppress side reactions)

  • Yield: 60–65%

Hydrobromination of Methylene Groups

The 2-methylene-3-methylbicyclo[2.2.1]heptane intermediate reacts with HBr under radical conditions to form the bromomethyl derivative. This method leverages the alkene’s reactivity, though it requires precise control to avoid polymerization.

Key Considerations :

  • Radical initiator: Dibenzoyl peroxide (0.5 mol%)

  • Solvent: Dichloromethane

  • Reaction time: 6–8h

  • Yield: 68–72%

Industrial-Scale Production and Process Intensification

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reaction control. For example, a two-stage system performs Diels-Alder followed by in-line bromination, achieving throughputs of >100 kg/day.

Advantages :

  • Reduced reaction time (50% vs. batch)

  • Improved safety (containment of corrosive HBr)

  • Consistent product purity (>98%)

Catalytic Recycling and Waste Mitigation

Modern facilities integrate catalyst recovery systems, particularly for FeBr₃, reducing environmental impact. Solvent recycling via distillation lowers production costs by 20–25%.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : δ 3.8–4.1 ppm (bromomethyl protons, doublet)

  • ¹³C NMR : δ 35.2 ppm (C-Br), confirmed by DEPT-135.

  • GC-MS : m/z 189 (M⁺), 110 (base peak, bicyclo fragment).

Purity Assessment

  • HPLC : >99% purity using C18 column (MeCN:H₂O = 70:30)

  • Elemental Analysis : C (50.8%), H (6.9%), Br (42.3%)

Q & A

(Basic) What are the key challenges in synthesizing 2-(bromomethyl)bicyclo[2.2.1]heptane with high regioselectivity?

The synthesis of brominated bicyclo[2.2.1]heptane derivatives often faces challenges in achieving regioselective bromination due to the steric and electronic constraints of the rigid norbornane framework. For example, stereochemical outcomes (e.g., endo vs. exo substitution) must be carefully controlled using directing groups or catalysts. Evidence from similar systems shows that asymmetric [4+2] cycloaddition strategies can enforce regioselectivity by leveraging chiral auxiliaries or transition-metal catalysts . Additionally, steric hindrance from substituents (e.g., methyl groups) on the bicyclic scaffold may influence bromomethyl placement, as seen in stereoisomeric bromo-fluoro derivatives .

(Basic) Which spectroscopic techniques are most effective for characterizing the structure of this compound?

A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve endo/exo stereochemistry and confirm bromomethyl positioning via coupling constants and chemical shifts (e.g., ¹H NMR δ ~1.5–3.5 ppm for bridgehead protons) .
  • GC-MS : Provides molecular ion peaks and fragmentation patterns to verify molecular weight (e.g., m/z ~208 for C₈H₁₂Br) and detect impurities .
  • IR Spectroscopy : Identifies C-Br stretching vibrations (~500–600 cm⁻¹) and scaffold rigidity via C-H bending modes .

(Advanced) How can computational methods predict the thermal stability and reactivity of brominated bicyclo[2.2.1]heptane derivatives?

Density Functional Theory (DFT) calculations can model:

  • Heat of Formation (HOF) : To assess thermodynamic stability (e.g., derivatives with HOF >200 kJ/mol may decompose exothermically) .
  • Bond Dissociation Energies (BDEs) : C-Br bonds in strained systems (~200–250 kJ/mol) are weaker than in linear alkanes, influencing reactivity .
  • Electrostatic Potential Maps : Highlight electron-deficient regions prone to nucleophilic attack (e.g., bromomethyl groups as electrophilic sites) .

(Advanced) What strategies address contradictions in regiochemical outcomes during bromomethyl functionalization of bicyclo[2.2.1]heptane?

Discrepancies in regioselectivity often arise from competing steric and electronic effects. Mitigation strategies include:

  • Directing Groups : Installing temporary substituents (e.g., boronate esters) to steer bromination to specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for endo selectivity .
  • Catalytic Control : Chiral ligands in asymmetric catalysis enforce stereochemical outcomes, as demonstrated in norbornene-derived drug candidates .

(Basic) What are the common synthetic routes to introduce bromomethyl groups onto bicyclo[2.2.1]heptane frameworks?

Two primary methodologies are:

  • Radical Bromination : Using N-bromosuccinimide (NBS) under UV light to functionalize bridgehead carbons, though selectivity is low .
  • Electrophilic Substitution : Lewis acids (e.g., AlCl₃) direct bromine to electron-rich positions, as seen in camphor derivatives .
  • Grignard Addition : Bromomethyl groups can be appended via organometallic intermediates, followed by cyclization .

(Advanced) How does the bicyclo[2.2.1]heptane scaffold influence the bioactivity of bromomethyl-functionalized derivatives in drug design?

The scaffold’s rigid 3D structure enhances binding affinity to hydrophobic enzyme pockets. For example:

  • Bioisosterism : Bromomethyl groups mimic methyl or chlorine in drug candidates (e.g., LMV-601), improving metabolic stability .
  • Conformational Restriction : Reduces entropy penalties during target engagement, as observed in santalol analogs .
  • Toxicity Profiling : Bromine’s electronegativity may introduce hepatotoxicity risks, requiring in silico ADMET screening .

(Basic) What are the best practices for handling and storing this compound in laboratory settings?

  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent light-induced degradation and hydrolysis .
  • Safety Protocols : Use fume hoods for synthesis; brominated compounds may release HBr vapors upon decomposition .

(Advanced) How do substituent effects on the bicyclo[2.2.1]heptane core modulate detonation properties in high-energy materials?

The scaffold’s inherent strain (~110 kJ/mol) and substituent electron-withdrawing groups (e.g., NO₂, Br) enhance energy density:

  • Detonation Velocity (D) : Derivatives with bromomethyl and nitro groups achieve D >8.5 km/s, comparable to RDX .
  • Impact Sensitivity : Bulky substituents reduce sensitivity by stabilizing the transition state during compression .

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